molecular formula C12H8ClFN2O4S B5502662 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B5502662
M. Wt: 330.72 g/mol
InChI Key: SWCHXWUUKLUPRQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClFN2O4S and a molecular weight of 330.72 g/mol. This compound is known for its applications in scientific research and is often used as a reagent in various chemical reactions.

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: In the presence of reducing agents such as Mo(CO)6 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it can be reduced to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline.

    Substitution: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a reagent in various organic synthesis reactions, including the preparation of complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Medicine: This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide can be compared with other similar compounds such as:

    3-chloro-4-fluoronitrobenzene: This compound has a similar structure but lacks the sulfonamide group.

    4-chloro-2-fluoro-1-nitrobenzene: Another structurally related compound with different substitution patterns.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-7-10(4-5-12(11)14)21(19,20)15-8-2-1-3-9(6-8)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCHXWUUKLUPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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